(1-Adamantylamino)acetonitrile
Overview
Description
(1-Adamantylamino)acetonitrile is an organic compound with the molecular formula C₁₂H₁₈N₂. It features an adamantane structure, which is a tricyclic hydrocarbon, bonded to an amino group and a nitrile group. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Adamantylamino)acetonitrile typically involves the reaction of adamantanone with acetonitrile in the presence of a base such as potassium hydroxide and a phase transfer catalyst like 18-crown-6. This method is efficient but can be costly due to the reagents required .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions to maximize yield and minimize costs, would apply. The use of continuous flow reactors and greener solvents could be explored to enhance the scalability and environmental friendliness of the process.
Chemical Reactions Analysis
Types of Reactions: (1-Adamantylamino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used to reduce the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO₄) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products:
Reduction Product: (1-Adamantylamino)methylamine.
Oxidation Product: (1-Adamantylamino)acetic acid.
Scientific Research Applications
(1-Adamantylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and unique structural features.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-Adamantylamino)acetonitrile is not fully understood. its structural features suggest it could interact with various molecular targets, including enzymes and receptors. The adamantane moiety is known for enhancing the stability and bioavailability of compounds, which could contribute to its effects in biological systems .
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness: (1-Adamantylamino)acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to the adamantane structure.
Properties
IUPAC Name |
2-(1-adamantylamino)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,2-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSSBLWXFRRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233239 | |
Record name | 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-40-4 | |
Record name | 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16782-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tricyclo[3.3.1.13,7]dec-1-ylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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